Structural Differentiation from a Direct 1,2,3-Triazole Regioisomer via N2-Phenyl Substitution
The target compound is an N2-phenyl-2H-1,2,3-triazole derivative. This regioisomeric form is structurally distinct from the more common N1-phenyl-1H-1,2,3-triazoles found in many commercial libraries. In a study of alpha-glycosidase inhibitors, series B (2-phenyl-2H-1,2,3-triazoles) were identified as potent yeast maltase inhibitors, while series A (1-phenyl-1H-1,2,3-triazoles) showed a different activity profile [1]. This demonstrates that the N2-phenyl regioisomer can confer a unique biological activity fingerprint that is not interchangeable with N1-substituted analogs.
| Evidence Dimension | Regioisomeric identity of the 1,2,3-triazole core |
|---|---|
| Target Compound Data | 2-phenyl-2H-1,2,3-triazole scaffold (N2-substituted) |
| Comparator Or Baseline | Generic N1-phenyl-1H-1,2,3-triazole scaffold (N1-substituted) |
| Quantified Difference | Qualitative difference in biological activity profile; 2-phenyl-2H-triazoles showed distinct potency as alpha-glycosidase inhibitors (IC50 range: 54–482 μM against MAL12) compared to 1-phenyl-1H-triazoles, which were less potent in the same assay [1]. |
| Conditions | In vitro enzymatic assay against baker's yeast α-glucosidase (MAL12) at 500 μM primary screening concentration. |
Why This Matters
For procurement, the N2-phenyl substitution pattern is a non-trivial structural feature that dictates target engagement and should be a primary filter when selecting a compound from a library of triazole analogs.
- [1] 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases. European Journal of Medicinal Chemistry, 2014, 74, 398-410. View Source
